molecular formula C13H10IN3 B1300474 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 866018-05-5

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1300474
CAS No.: 866018-05-5
M. Wt: 335.14 g/mol
InChI Key: YZDTWKXEIVZCKC-UHFFFAOYSA-N
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Description

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is an organic compound with the molecular formula C13H10IN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an aniline group at the 3-position makes this compound unique and potentially useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone, followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The aniline group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with enzymes and receptors, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a bromine atom instead of iodine.

    3-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a chlorine atom instead of iodine.

    3-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDTWKXEIVZCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363132
Record name 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866018-05-5
Record name 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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